molecular formula C14H11ClN2O3S B5730661 2-(4-CHLOROPHENYLTHIO)-3'-NITROACETANILIDE

2-(4-CHLOROPHENYLTHIO)-3'-NITROACETANILIDE

Cat. No.: B5730661
M. Wt: 322.8 g/mol
InChI Key: TYUPZCPXQOCFEU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenylthio)-3’-nitroacetanilide is an organic compound with a complex structure that includes a chlorophenylthio group and a nitroacetanilide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenylthio)-3’-nitroacetanilide typically involves the reaction of 4-chlorothiophenol with sodium hydroxide and sodium chloroacetate to form 2-(4-chlorophenylthio)acetic acid . This intermediate can then be reacted with 3’-nitroacetanilide under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as acetone and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylthio)-3’-nitroacetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenylthio)-3’-nitroacetanilide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenylthio)-3’-nitroacetanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenylthio)acetic acid
  • 2-(4-Chlorophenylthio)-triethylamine
  • 4-Chlorophenylboronic acid

Comparison

2-(4-Chlorophenylthio)-3’-nitroacetanilide is unique due to the presence of both the chlorophenylthio and nitroacetanilide groups. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, while 2-(4-chlorophenylthio)acetic acid is primarily used in organic synthesis, the nitro group in 2-(4-chlorophenylthio)-3’-nitroacetanilide enhances its potential biological activities .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUPZCPXQOCFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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